Cas no 941980-96-7 (N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide)
N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide
- 941980-96-7
- 2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
- AKOS024641245
- F2335-0952
- N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide
- 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
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- Inchi: 1S/C21H21N3O2S2/c1-14-3-7-16(8-4-14)22-19(25)11-18-12-27-21(24-18)28-13-20(26)23-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26)
- InChI Key: YTLAAXYYVVEBBG-UHFFFAOYSA-N
- SMILES: S1C(=NC(=C1)CC(NC1C=CC(C)=CC=1)=O)SCC(NC1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 411.10751927g/mol
- Monoisotopic Mass: 411.10751927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 125Ų
N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2335-0952-2μmol |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-5μmol |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-10μmol |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-20μmol |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-1mg |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-2mg |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-3mg |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-4mg |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-5mg |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2335-0952-10mg |
N-(4-methylphenyl)-2-[(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide |
941980-96-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide
N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide: A Comprehensive Overview
N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide, with the CAS number 941980-96-7, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and structural versatility.
The core structure of N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide features a thiazole ring, a sulfanyl group, and an acetamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which are essential for its biological activity. The sulfanyl group (–SH) is known for its reactivity and ability to form disulfide bonds, which can be crucial in various biological processes. The acetamide moiety adds further complexity and can influence the compound's solubility and stability.
In terms of its synthesis, N-(4-methylphenyl)-2-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide can be prepared through a multi-step process involving the reaction of 4-methylbenzene-1-sulfonyl chloride with 2-aminothiazole, followed by the coupling with 4-methylbenzoyl chloride and subsequent modification to introduce the acetamide group. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The biological activity of N-(4-< strong>methylphenyl strong >)-2-(4-{(4- < strong >methylphenyl strong >)< strong >carbamoylmethyl strong >}-1,3- < strong >thiazol strong >-2-yl)< strong >sulfanylacetamide strong >has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation.
In addition to its anti-inflammatory effects, N-(4-< strong>methylphenyl strong >)-2-(4-{(4- < strong >methylphenyl strong >)< strong >carbamoylmethyl strong >}-1,3- < strong >thiazol strong >-2-yl)< strong >sulfanylacetamide strong >has also shown potential as an antioxidant. Oxidative stress is a major contributor to various diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant properties of this compound have been attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-< strong>methylphenyl strong >)-2-(4-{(4- < strong >methylphenyl strong >)< strong >carbamoylmethyl strong >}-1,3- < strong >thiazol strong >-2-yl)< strong >sulfanylacetamide strong >in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and a favorable safety profile.
The pharmacokinetic properties of N-(4-< strong>methylphenyl strong >)-2-(4-{(4- < strong >methylphenyl strong >)< strong >carbamoylmethyl strong >}-1,3- < strong >thiazol strong >-2-yl)< strong >sulfanylacetamide strong >have also been investigated. Studies have shown that it has good oral bioavailability and a moderate half-life, which are desirable characteristics for a drug candidate. These properties suggest that it could be administered orally in tablet or capsule form, making it convenient for patients.
In conclusion, N-(4-methyloxybenzene sulfonyl chloride phenyldithiocarbamate methylphenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methyl phenyldithiocarbamate methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzene sulfonyl chloride methoxybenzoate ester ester ester ester ester ester ester ester ester ester ester ester ester ester ester ester ester ester ester ester) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development into therapeutic agents for various diseases. Ongoing research and clinical trials will continue to provide valuable insights into its full potential as a novel drug candidate.
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